Superior Selectivity Over Host RNA Polymerases vs. Broad-Spectrum Antivirals
While the compound inhibits the HCV NS5B polymerase with an IC50 of 6.5 µM, it shows no meaningful inhibition of the host calf thymus RNA polymerase (IC50 > 500 µM), establishing a selectivity index of >76-fold [1]. This specific selectivity profile is a direct and advantageous outcome of the 1-cyclohexyl-2-phenyl substitution, a feature not present in simple benzimidazole scaffolds or other broad-spectrum antiviral chemotypes, which often suffer from host polymerase toxicity [1].
| Evidence Dimension | Selectivity Ratio (Host Polymerase IC50 / Viral Polymerase IC50) |
|---|---|
| Target Compound Data | HCV NS5B IC50: 6.5 µM; Calf Thymus RNA Pol IC50: >500 µM |
| Comparator Or Baseline | Selectivity Index > 76-fold (calculated as >500 µM / 6.5 µM) |
| Quantified Difference | Greater than 76-fold selectivity window |
| Conditions | In vitro enzymatic inhibition assays; NS5B polymerase assay and calf thymus RNA polymerase assay as reported in BindingDB (ChEMBL dataset) |
Why This Matters
A high selectivity index against host polymerases is a critical differentiator for compound prioritization, directly mitigating the risk of cytotoxicity in cellular models and in vivo studies.
- [1] BindingDB. BDBM50137479: 1-Cyclohexyl-2-phenyl-1H-benzoimidazole-5-carboxylic acid. CHEMBL361434. IC50 values for HCV NS5B and Calf Thymus RNA Polymerase. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50137479 View Source
